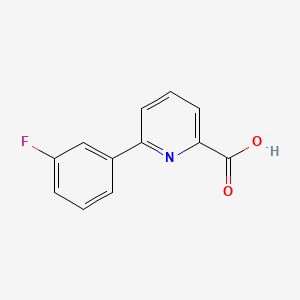

6-(3-Fluorophenyl)picolinic acid

Description

6-(3-Fluorophenyl)picolinic acid is a picolinic acid derivative featuring a fluorine atom at the meta-position of the phenyl ring attached to the 6-position of the pyridine core. Its molecular formula is C₁₂H₈FNO₂, with a molecular weight of 217.20 g/mol. The compound’s structure combines the aromatic pyridine ring with a carboxylic acid group at position 2 and a fluorinated phenyl substituent at position 4. This configuration imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The fluorine atom enhances lipophilicity and metabolic stability, while the carboxylic acid enables metal coordination or hydrogen bonding .

Properties

IUPAC Name |

6-(3-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVROFCFAZOMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647065 | |

| Record name | 6-(3-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887982-40-3 | |

| Record name | 6-(3-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-(3-Fluorophenyl)picolinic acid typically involves the reaction of polysubstituted 2-amino, 6-picoline with a diazo reagent to form a diazonium salt, which is then fluorinated using a fluorinating agent . The resulting product undergoes oxidation to yield the desired this compound. This method is advantageous due to its simplicity, low cost, and high yield .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and efficient. The process involves the use of readily available starting materials and reagents, ensuring that the production can be carried out on a large scale with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)picolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the picolinic acid core.

Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized picolinic acid compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of picolinic acid, including 6-(3-Fluorophenyl)picolinic acid, exhibit potential anticancer properties. The compound has been investigated for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research has demonstrated that certain picolinic acid derivatives can induce endoplasmic reticulum stress in cancer cells, leading to increased cell death .

Metal Chelation

The chelating properties of picolinic acid derivatives are significant for their role in drug formulation and delivery systems. The ability of this compound to form stable complexes with metal ions enhances its utility in targeting metal-dependent enzymes and receptors in cancer therapy. This property is particularly relevant for developing radiopharmaceuticals used in imaging and therapeutic applications.

Agricultural Applications

Herbicide Development

this compound is being explored as a potential active ingredient in herbicides due to its structural similarity to known herbicides like picolinafen, which is effective against various weed species. The fluorine substitution is believed to enhance the herbicidal activity by improving the compound's lipophilicity and metabolic stability . Field trials have shown promising results in controlling weed populations while minimizing damage to crops.

Materials Science

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Research indicates that modifications at the 6-position of picolinic acid can lead to improved charge transport properties, which are crucial for efficient device performance .

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of picolinic acid, including this compound, significantly inhibited proliferation in breast cancer cell lines through modulation of apoptotic pathways .

- Herbicide Efficacy : Field trials conducted on crops treated with formulations containing this compound showed a reduction in weed biomass by over 60% compared to untreated controls, indicating its potential as an effective herbicide .

- Organic Electronics Development : Research focused on the synthesis of OLED materials incorporating this compound revealed improved luminance and efficiency metrics compared to traditional materials used in OLED technology .

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding, affecting various biological processes such as viral replication and cell homeostasis .

Comparison with Similar Compounds

Positional Isomers of Fluorophenyl-Substituted Picolinic Acids

The position of the fluorine atom on the phenyl ring significantly influences physicochemical and biological properties. Key isomers include:

Key Insights :

- The meta-fluorine (3-F) in this compound balances electronic effects and steric accessibility, enhancing interactions with biological targets like metalloenzymes .

- The para-fluorine (4-F) isomer exhibits improved metabolic stability due to reduced susceptibility to oxidative metabolism .

- Positional isomerism in the pyridine ring (e.g., 5-fluorophenyl vs. 6-fluorophenyl) alters electronic distribution, affecting binding to enzymes such as New Delhi Metallo-β-lactamase-1 (NDM-1) .

Substituent Variants: Halogens and Functional Groups

Variations in substituents on the phenyl ring or pyridine core modulate activity:

Key Insights :

- Chlorine substitution (e.g., 6-(4-chlorophenyl)picolinic acid) increases electronegativity, improving binding to zinc ions in metallo-β-lactamases .

- Ethoxy groups (e.g., 6-(3-ethoxyphenyl)picolinic acid) enhance aqueous solubility but reduce membrane permeability .

- Phosphonomethyl derivatives exhibit superior inhibition of NDM-1 due to strong chelation of active-site zinc ions .

Key Insights :

Biological Activity

6-(3-Fluorophenyl)picolinic acid, also known as 6-(3-fluorophenyl)pyridine-2-carboxylic acid, is a compound of increasing interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent studies.

This compound is characterized by the following chemical formula:

- Molecular Formula : C₁₂H₉FNO₂

- Molecular Weight : Approximately 219.2 g/mol

The presence of a fluorine atom in the phenyl ring enhances the compound's biological activity and solubility, making it a subject of interest in both medicinal chemistry and agricultural applications.

Target Interactions

The primary target of this compound is believed to be Zinc Finger Proteins (ZFPs) . The compound interacts with ZFPs by binding to them, leading to structural changes that disrupt their zinc binding capabilities. This inhibition can significantly affect various biochemical pathways, including those involved in cell signaling and gene expression .

Biochemical Pathways

The compound plays a crucial role in zinc transport within cells. Disruption of ZFP structures can lead to altered cellular functions, including potential antiviral activities influenced by cytokines like interferon gamma.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. It has shown broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus. The mechanism involves compromising viral membrane integrity and inhibiting virus-cell fusion processes .

Herbicidal Activity

This compound exhibits significant herbicidal properties due to its structural similarity to natural auxins. This similarity allows it to interfere with plant growth regulation, leading to herbicidal effects. Modifications in the picolinic acid framework have been shown to enhance herbicidal potency .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antiviral Efficacy : In pre-clinical models, the compound demonstrated promising efficacy against SARS-CoV-2, suggesting its potential as a therapeutic candidate for viral infections .

- Zinc Finger Protein Interaction : Research indicated that the compound effectively inhibits the function of ZFPs, which are critical in various cellular processes and disease mechanisms .

- Herbicidal Applications : Studies have confirmed that derivatives of picolinic acid can act as effective herbicides, with specific modifications leading to enhanced activity against unwanted plant growth.

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₉FNO₂ |

| Molecular Weight | 219.2 g/mol |

| Primary Target | Zinc Finger Proteins (ZFPs) |

| Antiviral Activity | Effective against SARS-CoV-2 and influenza A virus |

| Herbicidal Activity | Interferes with plant growth regulation |

Future Directions

Research into this compound is ongoing, with potential applications in drug development for antiviral therapies and agricultural chemicals. Further studies are needed to explore its full therapeutic potential and optimize its efficacy through structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.